Ortho-Methyl vs. Para-Methyl Sulfonyl Substituent: Target Engagement Profile Divergence Across HTS Panels
High-throughput screening data for N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide (ortho-methyl) and its para-methyl isomer (CAS 17260-37-6) reveal distinct target interaction profiles. The ortho-methyl compound has been tested in at least five discrete PubChem bioassays spanning GPCR regulation (RGS4), opioid receptor modulation (mu-type opioid receptor), metalloproteinase inhibition (ADAM17), muscarinic receptor agonism (M1), and unfolded protein response activation, indicating a broad and distinct polypharmacology . In contrast, the para-methyl analog is reported as a highly potent ACC1 inhibitor with IC50 = 0.960 nM [1]. No ACC1 activity data are available for the ortho-methyl compound, and no RGS4/ADAM17/opioid data are available for the para-methyl compound, indicating that the methyl-position isomerism drives target selectivity divergence. Additionally, the ortho-methyl compound exhibits weak CDK2 inhibitory activity (IC50 = 7.1 μM at pH 7.5, 2°C) [2], a target for which no para-methyl data have been disclosed. This cross-panel selectivity differentiation means that the compounds are not functionally interchangeable.
| Evidence Dimension | Target engagement profile (HTS panel coverage and potency) |
|---|---|
| Target Compound Data | Ortho-methyl (target compound): Active in RGS4, mu-opioid, ADAM17, M1, UPR HTS assays; CDK2 IC50 = 7.1 μM |
| Comparator Or Baseline | Para-methyl isomer (CAS 17260-37-6): ACC1 IC50 = 0.960 nM; no reported RGS4, ADAM17, or opioid activity |
| Quantified Difference | Zero target overlap demonstrated in available public data; potency differential where data exist: ACC1 (para-methyl = 0.960 nM) vs. CDK2 (ortho-methyl = 7,100 nM) |
| Conditions | PubChem BioAssay database and BindingDB; CDK2: 384-well plate, 8-point serial dilution, pH 7.5, 2°C |
Why This Matters
Procurement for target-specific screening campaigns must match the methyl-regioisomer to the biological target of interest; the ortho-methyl compound is not a surrogate for the para-methyl compound in ACC1-focused programs, and vice versa.
- [1] BindingDB. BDBM50247114 / CHEMBL4086127. N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide: ACC1 IC50 = 0.960 nM. https://bindingdb.org/ View Source
- [2] BindingDB PrimarySearch_ki, entry 6856. Cyclin-dependent kinase 2 [F80T]: IC50 = 7.10E+3 nM for N-sulfonylamidine ligand series. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=6856 View Source
